Brevinin-1Da is an antimicrobial peptide derived from the skin secretion of the Rana dalmatina species, commonly known as the brown frog. This peptide is part of a larger family of brevinins, which are known for their diverse biological activities, particularly their antimicrobial properties. Brevinin-1Da has garnered attention due to its potential applications in medicine and biotechnology, especially in combating antibiotic-resistant bacteria.
Brevinin-1Da is classified as an antimicrobial peptide (AMP), a category of small proteins that play critical roles in the innate immune response across various organisms. These peptides are typically cationic and amphipathic, allowing them to interact effectively with microbial membranes. Brevinin-1Da was isolated from the skin secretion of Rana dalmatina, highlighting the ecological significance of amphibians as a source of bioactive compounds.
The synthesis of Brevinin-1Da can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for producing peptides with high purity and yield. In this process, the peptide chain is assembled on a solid support, allowing for the sequential addition of amino acids. The technical details involve:
The molecular mass of Brevinin-1Da is approximately 2495.14 Da, calculated based on its amino acid composition.
Brevinin-1Da exhibits a characteristic structure typical of antimicrobial peptides. It contains a helical conformation that facilitates its interaction with lipid membranes. Structural analysis can be performed using techniques such as circular dichroism spectroscopy, which provides insights into its secondary structure. The peptide's sequence includes a signal peptide followed by an active antimicrobial domain.
Brevinin-1Da interacts with microbial membranes through various chemical reactions:
These interactions are critical for its antimicrobial activity against a range of pathogens.
The mechanism by which Brevinin-1Da exerts its antimicrobial effects involves several steps:
Experimental data supports these mechanisms through assays measuring bacterial viability post-treatment with varying concentrations of the peptide.
Brevinin-1Da is typically characterized by:
Key chemical properties include:
Brevinin-1Da has significant potential applications in several fields:
Brevinin-1 peptides belong to a larger group of cationic, amphipathic AMPs predominantly found in Eurasian ranid frogs. The canonical Brevinin-1 structure comprises 24 amino acids with four invariant residues: Ala⁹, Cys¹⁸, Lys²³, and Cys²⁴. These residues maintain structural stability through a disulfide-bridged C-terminal "Rana box" (Cys¹⁸-(Xaa)₄-Lys-Cys²⁴) that forms a cyclic heptapeptide domain essential for antimicrobial activity in most family members [1] [8]. Brevinin-1Da, however, deviates significantly with only 17 residues (ILPLLLGKVVCAITKKC) and lacks the Rana box entirely. Despite this, phylogenetic analyses based on residue conservation (particularly Ala⁹ and Lys²³) confirm its placement within the Brevinin-1 clade. This classification is further supported by shared α-helical propensity and gene duplication origins with other Brevinin-1 peptides [1] [3] [8].
Table 1: Comparative Attributes of Brevinin-1Da and Canonical Brevinin-1 Peptides
Attribute | Brevinin-1Da | Canonical Brevinin-1 |
---|---|---|
Amino Acid Length | 17 residues | 24 residues |
Conserved Residues | Ala⁹, Lys²³ | Ala⁹, Cys¹⁸, Lys²³, Cys²⁴ |
Rana Box Presence | Absent | Present (Cys¹⁸-(Xaa)₄-Lys-Cys²⁴) |
N-terminal Helical Domain | Preserved (Amphipathic) | Preserved (Amphipathic) |
Primary Isolation Source | Rana dalmatina skin | Eurasian Rana spp. skin |
Brevinin-1Da is synthesized in serous granules of dermal granular glands concentrated in the frog’s dorsal skin region. These glands are innervated by sympathetic fibers and surrounded by myocytes. Adrenergic stimulation triggers myocyte contraction, leading to holocrine-like secretion of peptide-containing granules—a rapid defense mechanism against environmental pathogens [1] [5]. Molecular characterization reveals that Brevinin-1Da is initially translated as a prepropeptide: an N-terminal signal sequence directs it to secretory pathways, followed by enzymatic cleavage of an acidic proregion to release the mature peptide. This biosynthetic route is conserved across ranid AMPs, though R. dalmatina produces fewer AMP isoforms (primarily Brevinin-1Da) compared to species like Rana palustris, which expresses 22 distinct peptides [1] [3].
Purification of Brevinin-1Da involves multi-step chromatography: skin extracts are first fractionated using reverse-phase HPLC on a C-18 column, followed by iterative purification on a C-4 column. Final isolation yields a near-homogeneous peptide with potent activity against Gram-positive (Staphylococcus aureus: MIC 7 μM) and Gram-negative (Escherichia coli: MIC 30 μM) bacteria [1] [4]. Notably, the peptide also exhibits ecological relevance by inhibiting Batrachochytrium dendrobatidis (Bd), a pathogenic fungus driving global amphibian declines. Efficacy varies between Bd isolates, suggesting co-evolutionary adaptation between host and pathogen [5].
Table 2: Purification and Functional Profile of Brevinin-1Da
Property | Characteristics |
---|---|
Biosynthetic Gland | Dorsal skin granular glands |
Secretion Trigger | Sympathetic adrenergic stimulation |
Purification Steps | 1. Sep-Pak fractionation → 2. C-18 HPLC → 3. C-4 HPLC |
Antimicrobial Activity | S. aureus MIC: 7 μM; E. coli MIC: 30 μM |
Antifungal Activity | Inhibits Bd isolates (strain-dependent efficacy) |
Yield from Skin Extract | ~200 μg from 7.2 g skin tissue |
Brevinin-1Da’s primary structure signifies a dramatic evolutionary departure from typical Brevinin-1 peptides. Its most striking feature is a 7-amino acid deletion in the C-terminal domain, resulting in complete loss of the Rana box—a structural motif previously considered essential for antimicrobial function. This truncation yields a peptide 29% shorter than canonical Brevinin-1 while retaining the conserved N-terminal helical domain (residues 1–10) associated with membrane disruption [1] [3] [4].
Functional analyses reveal that this truncation alters antimicrobial specificity. Unlike most Brevinin-1 peptides, Brevinin-1Da shows reduced efficacy against Pseudomonas aeruginosa but maintains potent activity against S. aureus. This suggests evolutionary optimization for specific pathogens encountered by R. dalmatina in its habitat. Additionally, the absence of the Rana box diminishes hemolytic activity—a trait often problematic for therapeutic applications of amphibian AMPs—without abolishing antimicrobial function. This implies that the N-terminal domain alone suffices for baseline activity, though the Rana box normally enhances target specificity [1] [4] [9].
The peptide’s divergence likely arose from genomic rearrangement events, such as exon shuffling or partial gene deletion, during R. dalmatina’s speciation. Such modifications may confer adaptive advantages: the truncated peptide requires fewer metabolic resources for synthesis and could evade resistance mechanisms in co-evolved pathogens. This is evidenced by Brevinin-1Da’s heightened efficacy against Bd isolates from regions overlapping with R. dalmatina’s range (Hungary) compared to non-native isolates [3] [5].
Table 3: Functional Consequences of Structural Divergence in Brevinin-1Da
Evolutionary Feature | Functional Impact |
---|---|
C-terminal Deletion | Loss of Rana box; reduced hemolytic activity |
Conserved N-terminal Helix | Maintained membrane disruption capability |
Reduced Chain Length | Altered target specificity (e.g., weak anti-Pseudomonas activity) |
Strain-Specific Bd Inhibition | Enhanced efficacy against sympatric Bd isolates |
Concluding Remarks
Brevinin-1Da exemplifies how structural simplification in AMPs can yield functionally specialized molecules through evolutionary processes. Its divergence from canonical Brevinin-1 motifs challenges historical assumptions about structure-function relationships in amphibian host-defense peptides while offering insights for designing minimized antimicrobial agents. Future studies should explore whether similar truncated peptides exist in phylogenetically related ranids to elucidate patterns of adaptive molecular evolution.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5